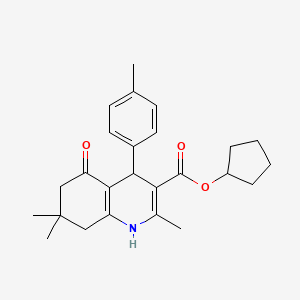
cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C25H31NO3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.23039385 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure incorporates a cyclopentyl group and a carboxylate moiety, which are significant for its biological activities and potential medicinal applications. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is C26H33NO6 with a molecular weight of approximately 424.5 g/mol. The structure features multiple functional groups that contribute to its reactivity and interaction with biological targets.
The mechanism of action involves the compound's ability to interact with various biological targets. It is hypothesized that the presence of substituents on the quinoline ring facilitates binding to specific enzymes or receptors, modulating their activity. This interaction can lead to diverse pharmacological effects.
Biological Activity Overview
Research indicates that hexahydroquinoline derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown promising results against various pathogens.
- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways.
- Cholinesterase Inhibition : Certain derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Data Table: Biological Activities and Findings
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against bacteria | |
| Anti-inflammatory | Inhibition in carrageenan model | |
| Cholinesterase Inhibition | IC50 values indicating potency |
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives of hexahydroquinolines for their antimicrobial properties. Cyclopentyl derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Potential : Research focused on the inhibition of cholinesterases revealed that certain derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. This suggests potential therapeutic applications in Alzheimer's disease.
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced edema models showed that some hexahydroquinoline derivatives significantly reduced inflammation compared to standard anti-inflammatory agents.
Properties
IUPAC Name |
cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-15-9-11-17(12-10-15)22-21(24(28)29-18-7-5-6-8-18)16(2)26-19-13-25(3,4)14-20(27)23(19)22/h9-12,18,22,26H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNVEMZHCUOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














